molecular formula C6H10O B3381424 Hex-5-yn-2-ol CAS No. 23470-12-4

Hex-5-yn-2-ol

Cat. No.: B3381424
CAS No.: 23470-12-4
M. Wt: 98.14 g/mol
InChI Key: FZUOCMXBAJIQHD-UHFFFAOYSA-N
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Description

Hex-5-yn-2-ol is an organic compound with the molecular formula C6H10O. It is a colorless liquid that is used as a building block in organic synthesis. The compound is characterized by the presence of both an alkyne (a carbon-carbon triple bond) and an alcohol functional group. This dual functionality makes it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hex-5-yn-2-ol can be synthesized through several methods. One common approach involves the reaction of propargyl alcohol with acetylene in the presence of a base. This method typically requires specific reaction conditions, such as a controlled temperature and pressure, to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of catalytic processes to enhance efficiency and scalability. Catalysts such as palladium or ruthenium are employed to facilitate the reaction and improve the overall yield. The industrial production process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Hex-5-yn-2-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Hydrogen gas (H2) with a palladium catalyst, lithium aluminum hydride (LiAlH4).

    Substituting agents: Hydrochloric acid (HCl), bromine (Br2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Scientific Research Applications

Hex-5-yn-2-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other materials

Mechanism of Action

The mechanism by which Hex-5-yn-2-ol exerts its effects involves its interaction with various molecular targets and pathways. The alkyne group can participate in cycloaddition reactions, forming cyclic compounds that can interact with biological molecules. The alcohol group can form hydrogen bonds with enzymes and other proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    5-Hexyn-1-ol: Similar structure but with the hydroxyl group at a different position.

    4-Pentyn-1-ol: Shorter carbon chain with similar functional groups.

    2-Hexyn-1-ol: Hydroxyl group at the terminal position

Uniqueness

Hex-5-yn-2-ol is unique due to its specific combination of an alkyne and a secondary alcohol group. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. Its versatility and reactivity distinguish it from other similar compounds .

Properties

IUPAC Name

hex-5-yn-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-3-4-5-6(2)7/h1,6-7H,4-5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZUOCMXBAJIQHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC#C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301317881
Record name 5-Hexyn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23470-12-4
Record name 5-Hexyn-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23470-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hexyn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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